molecular formula C20H19BrN4O3S B2552315 N-(4-amino-2-((4-bromobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888421-30-5

N-(4-amino-2-((4-bromobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No. B2552315
CAS RN: 888421-30-5
M. Wt: 475.36
InChI Key: ZSWDIHNRBXZDOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions, as seen in the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, where condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative was performed . Similarly, the synthesis of N-(4-amino-2-((4-bromobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide would likely involve a multi-step process including condensation and possibly protective group strategies.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of a related compound was determined, and the optimized geometric bond lengths and bond angles were compared with X-ray diffraction values . These techniques would be applicable to determine the molecular structure of the compound .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including enzymatic reduction and intramolecular cyclization. For instance, the reductive chemistry of a nitrobenzamide derivative was studied, showing that the nitro groups can be reduced to amines or hydroxylamines . These types of reactions could also be relevant for the compound , especially if it contains reducible functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refraction and polarizability, can be studied through density and refractive index measurements. For example, the molar refractivity and polarizability of a 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate were calculated from such data . These properties are important for understanding the interaction of the compound with light and its electronic structure.

Scientific Research Applications

Synthetic Methodology and Anticancer Potential

One study delves into the synthesis of derivatives with potential anticancer activity. For example, Bekircan et al. (2008) synthesized compounds by treating specific precursors with benzyl bromide, which were then screened for their anticancer activity against several cancer types, including non-small cell lung, colon, and breast cancer. The study highlights the synthetic process and evaluates the anticancer efficacy of newly synthesized compounds, suggesting a possible application of such compounds in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrimidine derivatives are used as antiviral drugs and work by inhibiting viral replication .

properties

IUPAC Name

N-[4-amino-2-[(4-bromophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3S/c1-2-28-15-9-5-13(6-10-15)18(26)23-16-17(22)24-20(25-19(16)27)29-11-12-3-7-14(21)8-4-12/h3-10H,2,11H2,1H3,(H,23,26)(H3,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWDIHNRBXZDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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